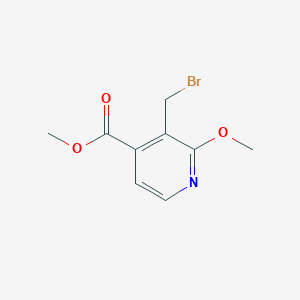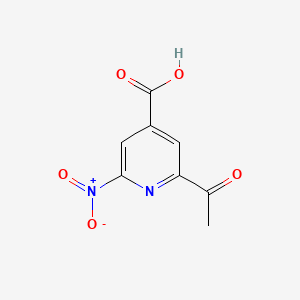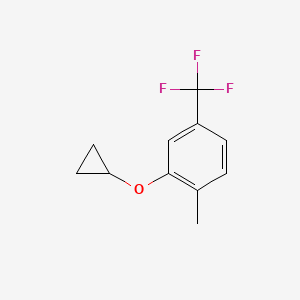
2-Amino-8-ethyl-3-propylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-ethyl-3-propylquinoline is a heterocyclic aromatic compound with the molecular formula C14H18N2 It is a derivative of quinoline, which is known for its versatile applications in industrial and medicinal chemistry
Méthodes De Préparation
The synthesis of 2-Amino-8-ethyl-3-propylquinoline can be achieved through several classical and modern synthetic routes. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
In recent years, greener and more sustainable synthetic methods have been developed. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and other environmentally friendly protocols . Industrial production methods often utilize these greener approaches to minimize environmental impact and improve efficiency.
Analyse Des Réactions Chimiques
2-Amino-8-ethyl-3-propylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline derivatives with different functional groups, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-Amino-8-ethyl-3-propylquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it serves as a scaffold for the development of pharmaceutical agents with potential antiviral, anticancer, and antimicrobial activities .
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique structure and reactivity make it a valuable tool for researchers in multiple disciplines .
Mécanisme D'action
The mechanism of action of 2-Amino-8-ethyl-3-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit hemozoin polymerization, which is crucial for the survival of malaria parasites . This inhibition leads to the accumulation of toxic heme, ultimately killing the parasite.
In other applications, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Amino-8-ethyl-3-propylquinoline can be compared with other quinoline derivatives such as quinine, chloroquine, and primaquine. These compounds share a similar quinoline core structure but differ in their substituents and specific applications .
Quinine: Used primarily as an antimalarial agent.
Chloroquine: Known for its antimalarial and anti-inflammatory properties.
Primaquine: Effective against the liver stages of malaria parasites.
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
8-ethyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C14H18N2/c1-3-6-12-9-11-8-5-7-10(4-2)13(11)16-14(12)15/h5,7-9H,3-4,6H2,1-2H3,(H2,15,16) |
Clé InChI |
LZPRDLBLMSXVHR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=C2C(=C1)C=CC=C2CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)




